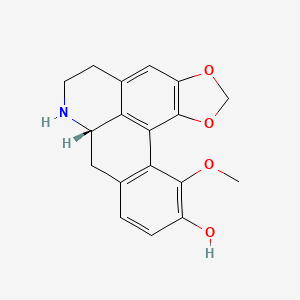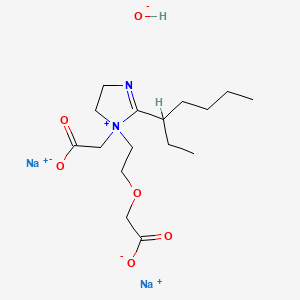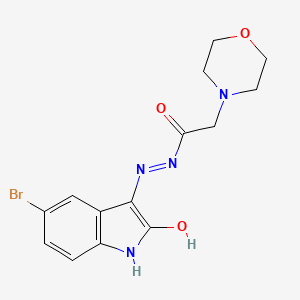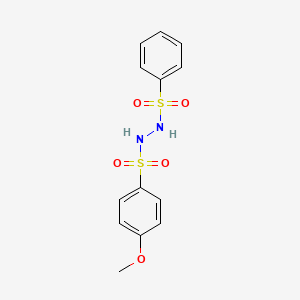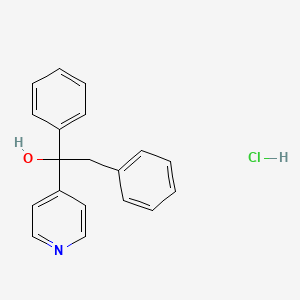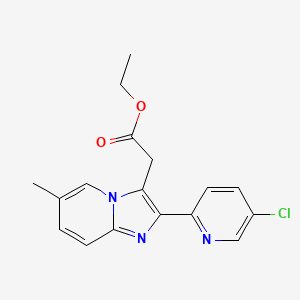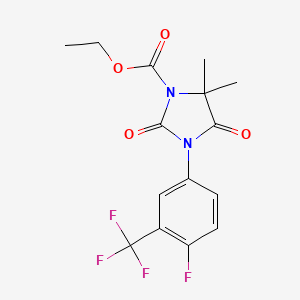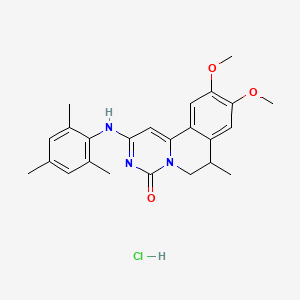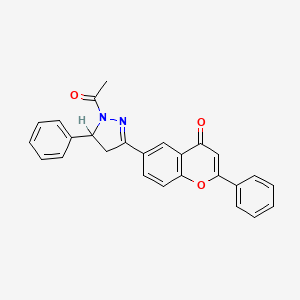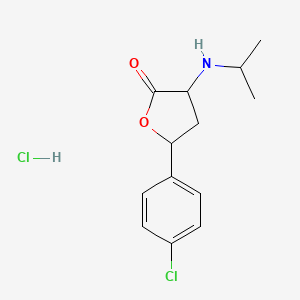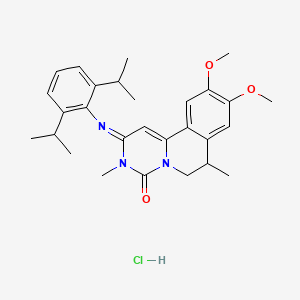
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2,6-bis(1-methylethyl)phenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-2-((2,6-bis(1-methylethyl)phenyl)imino)-9,10-dimethoxy-3,7-dimethyl-, monohydrochloride, (±)- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidoisoquinoline core structure, which is often associated with bioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrimidoisoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as methoxy and methyl groups via substitution reactions.
Imine Formation: Reaction of amines with aldehydes or ketones to form imine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert imine groups to amines.
Substitution: Various substitution reactions can introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
The compound may have potential medicinal applications, such as in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Quinoline Derivatives: Compounds with a quinoline core structure.
Isoquinoline Derivatives: Compounds with an isoquinoline core structure.
Uniqueness
The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives lies in their specific functional groups and the resulting bioactive properties. These compounds may exhibit unique interactions with biological targets, making them valuable for research and development.
Eigenschaften
CAS-Nummer |
108445-82-5 |
|---|---|
Molekularformel |
C28H36ClN3O3 |
Molekulargewicht |
498.1 g/mol |
IUPAC-Name |
2-[2,6-di(propan-2-yl)phenyl]imino-9,10-dimethoxy-3,7-dimethyl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C28H35N3O3.ClH/c1-16(2)19-10-9-11-20(17(3)4)27(19)29-26-14-23-22-13-25(34-8)24(33-7)12-21(22)18(5)15-31(23)28(32)30(26)6;/h9-14,16-18H,15H2,1-8H3;1H |
InChI-Schlüssel |
BWFPRRDXLGWAOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C(=CC(=NC3=C(C=CC=C3C(C)C)C(C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
